molecular formula C21H21N7O4S B11661584 8-Ethyl-5-oxo-2-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

8-Ethyl-5-oxo-2-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B11661584
M. Wt: 467.5 g/mol
InChI Key: JJOLMGHFOPKPAR-UHFFFAOYSA-N
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Description

8-Ethyl-5-oxo-2-(4-{[(pyridin-3-yl)formamido]methanethioyl}piperazin-1-yl)-5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyridine ring, a piperazine ring, and a pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-5-oxo-2-(4-{[(pyridin-3-yl)formamido]methanethioyl}piperazin-1-yl)-5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core, the introduction of the piperazine moiety, and the attachment of the pyridine ring. The synthetic route may involve the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: This step involves the reaction of the pyrido[2,3-d]pyrimidine core with a piperazine derivative, often under reflux conditions in the presence of a suitable solvent.

    Attachment of the Pyridine Ring: The final step involves the coupling of the pyridine ring to the piperazine moiety, which can be achieved through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-5-oxo-2-(4-{[(pyridin-3-yl)formamido]methanethioyl}piperazin-1-yl)-5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Ethyl-5-oxo-2-(4-{[(pyridin-3-yl)formamido]methanethioyl}piperazin-1-yl)-5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 8-ethyl-5-oxo-2-(4-{[(pyridin-3-yl)formamido]methanethioyl}piperazin-1-yl)-5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 8-Ethyl-5-oxo-2-(pyrrolidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
  • 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]pyrido[2,3-d]pyrimidine

Uniqueness

8-Ethyl-5-oxo-2-(4-{[(pyridin-3-yl)formamido]methanethioyl}piperazin-1-yl)-5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets and its potential for diverse chemical modifications make it a valuable compound in scientific research and drug discovery.

Properties

Molecular Formula

C21H21N7O4S

Molecular Weight

467.5 g/mol

IUPAC Name

8-ethyl-5-oxo-2-[4-(pyridine-3-carbonylcarbamothioyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C21H21N7O4S/c1-2-26-12-15(19(31)32)16(29)14-11-23-20(24-17(14)26)27-6-8-28(9-7-27)21(33)25-18(30)13-4-3-5-22-10-13/h3-5,10-12H,2,6-9H2,1H3,(H,31,32)(H,25,30,33)

InChI Key

JJOLMGHFOPKPAR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(=O)C4=CN=CC=C4)C(=O)O

Origin of Product

United States

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